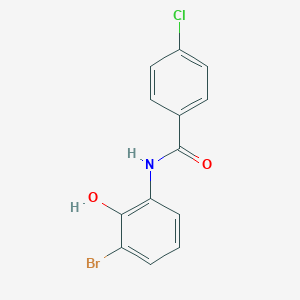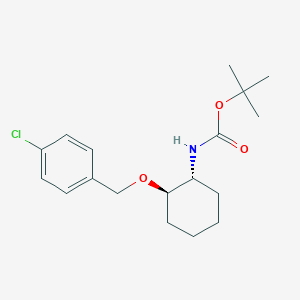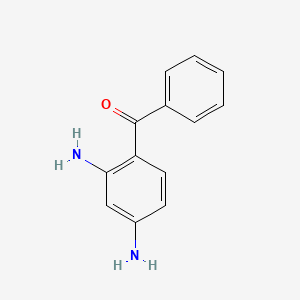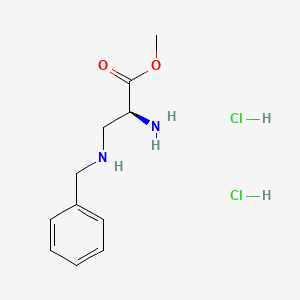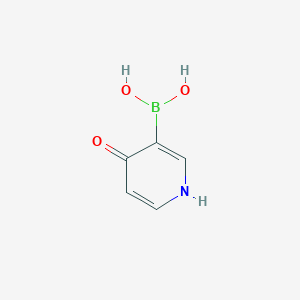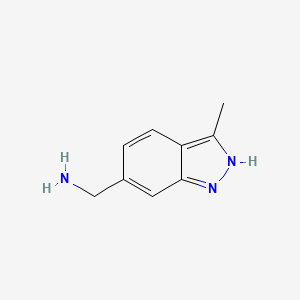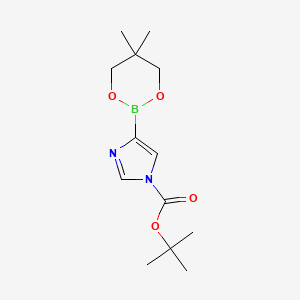![molecular formula C32H30N2O2 B15251441 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- CAS No. 71335-92-7](/img/structure/B15251441.png)
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its two amino groups attached to the anthracenedione core, each linked to a 4-(1-methylethyl)phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione and 4-(1-methylethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as toluene or xylene.
Procedure: The 9,10-anthracenedione is reacted with 4-(1-methylethyl)aniline in a 1:2 molar ratio. The mixture is heated to promote the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent recovery, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often involve halogenating agents or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation.
Anthracene Derivatives: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
科学的研究の応用
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with different substituents.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with methylamino groups.
9,10-Anthracenedione, 1-hydroxy-: A hydroxylated anthraquinone derivative.
Uniqueness
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
71335-92-7 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC名 |
1,5-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-11-15-23(16-12-21)33-27-9-5-7-25-29(27)31(35)26-8-6-10-28(30(26)32(25)36)34-24-17-13-22(14-18-24)20(3)4/h5-20,33-34H,1-4H3 |
InChIキー |
XMZQPOLSQHYOOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


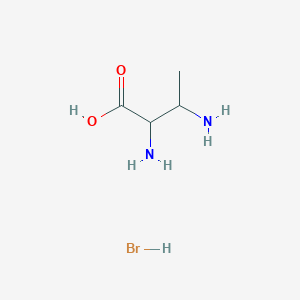
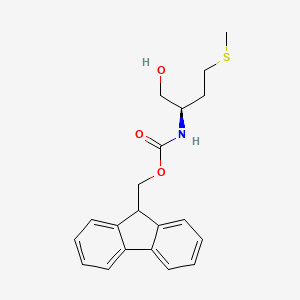
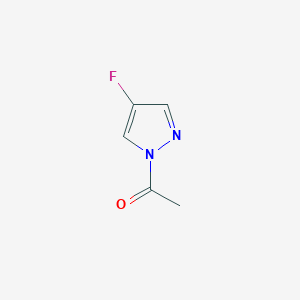
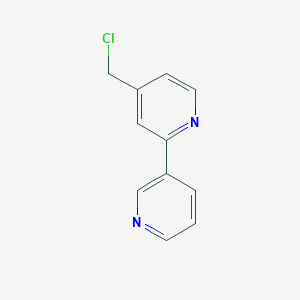

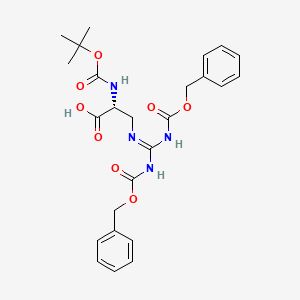
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
